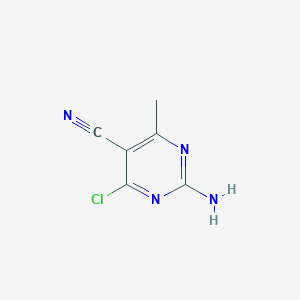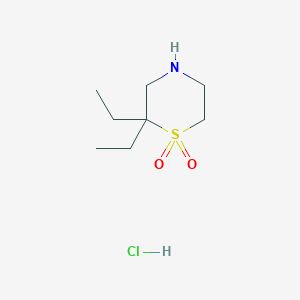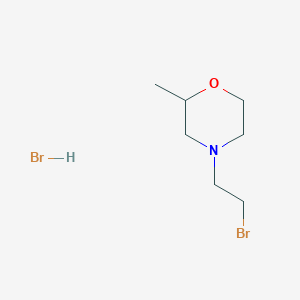
4-(2-Bromoethyl)-2-methylmorpholine hydrobromide
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for this compound is1S/C6H12BrNO.BrH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a white to yellow to pink solid . It has a molecular weight of 274.98 and is stable at room temperature .Aplicaciones Científicas De Investigación
Waste-Free Synthesis Technology
Morpholine derivatives, including N-methylmorpholine and its N-oxide, are significant due to their high solvency properties. These compounds are instrumental in extracting aromatic hydrocarbons and are employed as solvents for natural polymers like cellulose and fibroin. Specifically, N-methylmorpholine-N-oxide stands out as a versatile solvent and reagent in fine organic synthesis, underlining the broader applicative spectrum of morpholine derivatives in chemical manufacturing processes (Markosyan et al., 2013).
Ionic Liquid Nucleophilicity in Ether Cleavage
The high nucleophilicity of bromide ions in certain ionic liquids, such as 1-n-butyl-3-methylimidazolium bromide, has been utilized for the nucleophilic displacement in aryl alkyl ethers, leading to the regeneration of phenols. This method, leveraging the properties of ionic liquids, represents a green chemical approach, marking its significance in eco-friendly chemical synthesis (Boovanahalli et al., 2004).
Material Synthesis and Structural Studies
The synthesis and structural analysis of semiorganic crystals, like (4-methylphenyl)methanaminium bromide hemihydrate, illustrate the compound's utility in material science. Such materials are studied for their potential in laser applications, driven by their unique structural, spectral, and optical properties. The interactions within these materials, such as hydrogen bonding, significantly influence their physical characteristics, underscoring their applicative value in advanced material synthesis (Aarthi & Ramachandra Raja, 2019).
Green Chemistry and Catalysis
Explorations into green chemistry have led to the utilization of specific ionic liquids, like 4-allyl-4-methylmorpholin-4-ium bromine, in biodiesel production. Paired with microwave heating systems, these catalysts have demonstrated efficacy in improving methyl ester yields, showcasing a cost-effective and energy-efficient route to biodiesel production. Such studies highlight the compound's role in fostering sustainable chemical processes (Lin et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-bromoethyl)-2-methylmorpholine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO.BrH/c1-7-6-9(3-2-8)4-5-10-7;/h7H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGFLFPZLWKILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



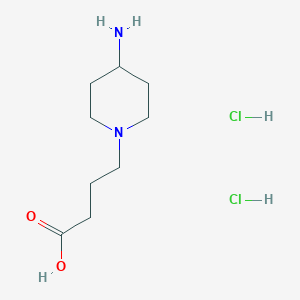
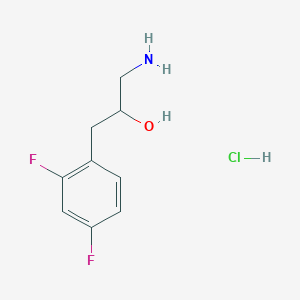
![Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate](/img/structure/B1448412.png)

![[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1448414.png)
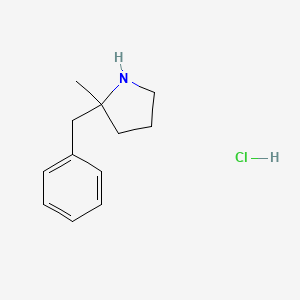
![3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine](/img/structure/B1448416.png)
![[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1448418.png)

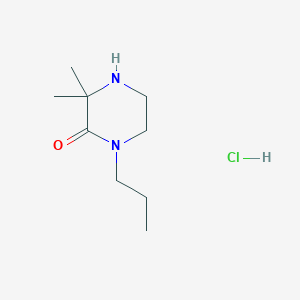
amine dihydrochloride](/img/structure/B1448424.png)
